benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
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Overview
Description
. This compound is characterized by its unique structure, which includes an iodomethyl group and an oxabicyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate typically involves the reaction of benzyl carbamate with a suitable iodomethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides or other higher oxidation state compounds.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The oxabicyclohexane ring provides structural stability and influences the compound’s reactivity. The compound’s effects are mediated through specific pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[[4-(chloromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
- Benzyl N-[[4-(bromomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
- Benzyl N-[[4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Uniqueness
Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
IUPAC Name |
benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO3/c16-9-14-7-15(8-14,20-11-14)10-17-13(18)19-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCNQNZLOMNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CNC(=O)OCC3=CC=CC=C3)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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